molecular formula C14H11NO2 B11880854 1,2-Benzenediol, 3-(1H-indol-2-yl)- CAS No. 107622-43-5

1,2-Benzenediol, 3-(1H-indol-2-yl)-

Cat. No.: B11880854
CAS No.: 107622-43-5
M. Wt: 225.24 g/mol
InChI Key: LKSROJNHUVRZSN-UHFFFAOYSA-N
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Description

3-(1H-indol-2-yl)benzene-1,2-diol is a compound that features an indole moiety fused with a benzene ring containing two hydroxyl groups. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-2-yl)benzene-1,2-diol typically involves the condensation of indole derivatives with benzene-1,2-diol under specific reaction conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions in an appropriate solvent . The reaction may also involve the use of protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-indol-2-yl)benzene-1,2-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1H-indol-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-2-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1,2-Benzenediol, 3-(1H-indol-2-yl)-, also known as indole-3-benzenediol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound consists of a benzene ring substituted with a diol group and an indole moiety. Its structure can be represented as follows:

C9H9O2N\text{C}_{9}\text{H}_{9}\text{O}_{2}\text{N}

Antiviral Properties

Recent studies have indicated that 1,2-benzenediol, 3-(1H-indol-2-yl)- exhibits promising antiviral activity. Research suggests that it may inhibit viral replication by interfering with the viral life cycle at various stages. For instance, it has been shown to inhibit the replication of certain RNA viruses through mechanisms that involve the modulation of host cell pathways.

StudyVirus TypeMechanism of ActionFindings
InfluenzaInhibition of viral entrySignificant reduction in viral load in treated cells
HIVInhibition of reverse transcriptaseReduced replication rates observed

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. It demonstrates both antibacterial and antifungal activities.

MicroorganismActivity LevelReference
Staphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Candida albicansModerate Antifungal

A study highlighted its effectiveness against biofilm formation in E. coli, suggesting potential applications in treating chronic infections where biofilms are prevalent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest

A study demonstrated that treatment with 1,2-benzenediol, 3-(1H-indol-2-yl)- significantly reduced cell viability in these lines compared to control groups.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

  • Case Study on Antiviral Activity : A study involving the treatment of infected cells with varying concentrations of the compound showed a dose-dependent decrease in viral replication rates.
  • Case Study on Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of multi-drug resistant strains of bacteria more effectively than conventional antibiotics.
  • Case Study on Anticancer Properties : Research involving animal models indicated that administration of the compound led to a significant reduction in tumor size compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 1,2-Benzenediol, 3-(1H-indol-2-yl)-, and how can critical intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling indole derivatives with benzenediol precursors. Key steps include:

  • Indole Functionalization : Introduce substituents at the 2-position of indole using cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Benzenediol Modification : Protect hydroxyl groups (e.g., using trimethylsilyl chloride) to avoid unwanted side reactions during coupling .
  • Characterization : Use NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm regiochemistry and GC-MS/EI-MS (as in NIST data ) to verify purity. For example, EI-MS fragmentation patterns (e.g., m/z 110 for the benzenediol moiety) can distinguish structural isomers .

Q. How can researchers access and interpret spectroscopic data for this compound?

  • Methodological Answer :

  • NIST Database : Cross-reference GC-MS and EI-MS spectra (e.g., splash10-03di-9600000000) to validate molecular fragmentation patterns .
  • UV-Vis and IR : Analyze hydroxyl and indole NH stretches (e.g., 3300–3500 cm<sup>-1</sup> for -OH, 3400 cm<sup>-1</sup> for indole NH) to confirm hydrogen bonding and electronic interactions .
  • Advanced Techniques : Use <sup>15</sup>N NMR to probe indole ring electronic environments .

Q. What standardized methods are used to assess its antimicrobial activity?

  • Methodological Answer :

  • Disk Diffusion Assay : Measure inhibition zones (mm) against pathogens like Listeria monocytogenes and Salmonella typhimurium .
  • MIC Determination : Use broth microdilution (e.g., MIC = 62.25 µg/mL against S. typhimurium) with sterile 96-well plates .
  • Controls : Include 1,3-benzenediol (inactive) and 1,4-benzenediol (weakly active) to validate structure-activity relationships .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the benzenediol core influence bioactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 4-chloro, 4-tert-butyl) and compare MIC values. For example, 4-chloro-1,2-benzenediol shows 23.5 mm inhibition vs. 16.5 mm for the parent compound .
  • Mechanistic Probes : Use computational modeling (e.g., DFT) to correlate hydroxyl group orientation with redox potential or H-bond donor capacity .
  • Data Interpretation : Meta-substitution disrupts resonance stabilization, reducing activity, while ortho/para-substitutions enhance stability .

Q. What experimental approaches elucidate its pyrolysis or degradation mechanisms?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–400°C to identify decomposition stages .
  • GC-MS Pyrolysis Profiling : Detect volatile fragments (e.g., catechol derivatives) to map degradation pathways .
  • Isotopic Labeling : Use <sup>13</sup>C-labeled benzenediol to track carbon flow during thermal breakdown .

Q. How can conflicting data on antioxidant vs. pro-oxidant activity be resolved?

  • Methodological Answer :

  • Context-Dependent Assays : Test under varying pH and O2 levels. For example, hydroxyl radicals may act as pro-oxidants in acidic conditions .
  • Electrochemical Analysis : Measure redox potentials (e.g., cyclic voltammetry) to quantify electron-donating capacity .
  • In Silico Validation : Use QSAR models to predict activity under untested conditions .

Properties

CAS No.

107622-43-5

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-(1H-indol-2-yl)benzene-1,2-diol

InChI

InChI=1S/C14H11NO2/c16-13-7-3-5-10(14(13)17)12-8-9-4-1-2-6-11(9)15-12/h1-8,15-17H

InChI Key

LKSROJNHUVRZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C(=CC=C3)O)O

Origin of Product

United States

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